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Compound of Interest

Compound Name: Iadademstat

Cat. No.: B609776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Iadademstat and bomedemstat are two clinical-stage, orally bioavailable small molecules that

inhibit the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). Both drugs have shown

promise in the treatment of various hematological malignancies by targeting the enzymatic

activity of LSD1, a key regulator of gene expression involved in cancer cell differentiation and

proliferation. This guide provides a detailed comparison of their efficacy, supported by

preclinical and clinical data, to aid researchers and drug development professionals in

understanding their distinct profiles.

Mechanism of Action: Targeting a Key Epigenetic
Regulator
Both iadademstat and bomedemstat are irreversible inhibitors of LSD1, a flavin adenine

dinucleotide (FAD)-dependent enzyme. LSD1 removes methyl groups from mono- and di-

methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with

transcriptional repression. By inhibiting LSD1, these drugs lead to an increase in H3K4

methylation, resulting in the expression of tumor suppressor genes and the induction of

differentiation in cancer cells.[1][2]

Iadademstat has a dual mechanism of action. It not only blocks the demethylase activity of

LSD1 but also disrupts its scaffolding function. By binding covalently to the FAD cofactor in

LSD1's catalytic center, iadademstat sterically hinders the interaction between LSD1 and its
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partner proteins, such as GFI-1 in leukemia and INSM1 in small cell lung cancer.[3][4] This

disruption is crucial for inducing differentiation in leukemic blasts.[3][4]

Bomedemstat also acts as an irreversible inhibitor of LSD1.[1][5] Its mechanism involves the

formation of a covalent adduct with the FAD cofactor within the active site of LSD1.[5] This

leads to the inhibition of LSD1's demethylase activity, promoting the differentiation of malignant

myeloid cells.[6]
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Caption: General mechanism of action for LSD1 inhibitors like iadademstat and bomedemstat.

Preclinical Efficacy: A Head-to-Head In Vitro
Comparison
A comprehensive in vitro study compared the potency and selectivity of several LSD1

inhibitors, including iadademstat and bomedemstat (referred to as IMG-7289 in the study).[7]

The results demonstrated that iadademstat is a more potent inhibitor of LSD1 than

bomedemstat.

Parameter
Iadademstat (ORY-
1001)

Bomedemstat
(IMG-7289)

Reference

LSD1 HTRF Assay

IC50
0.33 nM 57 nM [8]

AML Viability Assay

(MOLM-13 cells) IC50
1.2 nM 414 nM [7]

Selectivity vs. MAO-A >100,000-fold >2,500-fold [5][8]

Selectivity vs. MAO-B >100,000-fold >2,500-fold [5][8]

Experimental Protocols:

LSD1 HTRF Assay: This assay measures the enzymatic activity of LSD1. The protocol

involves the incubation of recombinant human LSD1 with a biotinylated H3K4me2 peptide

substrate and the test compound. The demethylation reaction is detected using a specific

antibody and a fluorescence-based readout.[9]

AML Viability Assay: The antiproliferative activity of the compounds was assessed in acute

myeloid leukemia (AML) cell lines, such as MOLM-13. Cells were treated with increasing

concentrations of the inhibitors for a defined period (e.g., 72 hours), and cell viability was

measured using a standard method like the MTS assay.[10]
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Selectivity Assays (MAO-A/B): The inhibitory activity against monoamine oxidase A and B

(MAO-A and MAO-B) was determined using a kynuramine assay. This assay measures the

conversion of kynuramine to 4-hydroxyquinoline by the respective enzymes.[8]
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Caption: A generalized workflow for the in vitro characterization of LSD1 inhibitors.
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Clinical Efficacy: Navigating Different Hematological
Malignancies
Both iadademstat and bomedemstat have undergone extensive clinical evaluation in various

hematological cancers, demonstrating promising efficacy.

Iadademstat in Acute Myeloid Leukemia (AML)
Iadademstat has been primarily investigated in AML, particularly in elderly patients unfit for

intensive chemotherapy. The Phase IIa ALICE trial evaluated iadademstat in combination with

azacitidine.

Clinical Trial Indication
Treatment
Regimen

Key Efficacy
Endpoints

Reference

ALICE (Phase

IIa)

Newly

Diagnosed AML

(elderly/unfit)

Iadademstat +

Azacitidine

Overall

Response Rate

(ORR): 81%

(evaluable

patients)

Complete

Remission/Comp

lete Remission

with incomplete

hematologic

recovery

(CR/CRi): 64% of

responders

[11][12]

ALICE Trial Protocol (Simplified):

This was an open-label, dose-finding Phase IIa study.[13][14] Patients received iadademstat
orally daily for 5 days a week, in combination with standard-dose azacitidine administered

subcutaneously for 7 days in 28-day cycles.[13] The primary objectives were to assess safety

and determine the recommended Phase II dose.[13] Efficacy, including ORR and CR/CRi rates,

was a secondary objective.[13]
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Bomedemstat in Myeloproliferative Neoplasms (MPNs)
Bomedemstat has shown significant activity in myeloproliferative neoplasms, including

myelofibrosis (MF) and essential thrombocythemia (ET).

Myelofibrosis (MF):

Clinical Trial Indication
Treatment
Regimen

Key Efficacy
Endpoints (at
24 weeks)

Reference

Phase I/II

(NCT03136185)

Advanced

Myelofibrosis

Bomedemstat

Monotherapy

Spleen Volume

Reduction (SVR)

≥35%: 6% Total

Symptom Score

(TSS) Reduction

≥50%: 22%

Improved/Stable

Bone Marrow

Fibrosis: 85%

[3]

Essential Thrombocythemia (ET):

Clinical Trial Indication
Treatment
Regimen

Key Efficacy
Endpoints

Reference

Phase IIb

(NCT04254978)

ET

resistant/intolera

nt to prior

therapy

Bomedemstat

Monotherapy

Platelet count

≤400x10⁹/L

without

thromboses:

91% of patients

treated for ≥12

weeks achieved

this response

[15]

Bomedemstat Myelofibrosis Trial Protocol (Simplified):
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This was an open-label Phase I/II study of once-daily oral bomedemstat in patients with

advanced MF who were resistant to or intolerant of ruxolitinib.[3][16] The dose of bomedemstat

was individually titrated based on platelet count.[16] Key objectives included safety, reduction in

spleen volume as measured by MRI/CT, and improvement in total symptom scores assessed

by the MPN-Symptom Assessment Form (MPN-SAF).[16]

Safety and Tolerability
Both iadademstat and bomedemstat have demonstrated manageable safety profiles in clinical

trials. The most common adverse events are generally consistent with the underlying disease

and the on-target effects of LSD1 inhibition.

For iadademstat in combination with azacitidine in the ALICE trial, the most frequent

treatment-related adverse events included thrombocytopenia, neutropenia, and anemia.[5]

In trials of bomedemstat, the most common non-hematologic adverse events reported were

diarrhea and dysgeusia.[17] Thrombocytopenia is an expected on-target effect and is used for

dose titration.[16]

Summary and Future Directions
Iadademstat and bomedemstat are both promising LSD1 inhibitors with demonstrated clinical

activity in hematological malignancies.

Iadademstat has shown remarkable efficacy in combination with azacitidine in elderly/unfit

AML patients, with a high overall response rate. Its dual mechanism of inhibiting both the

catalytic and scaffolding functions of LSD1 may contribute to its potent anti-leukemic activity.

Bomedemstat has established a clear clinical benefit in myeloproliferative neoplasms,

improving symptoms, reducing spleen size, and showing potential for disease modification in

myelofibrosis and essential thrombocythemia.

The choice between these two agents for future clinical development and therapeutic

application will likely depend on the specific disease context, combination strategies, and long-

term safety and efficacy data from ongoing and planned clinical trials. Further research into

predictive biomarkers will also be crucial to identify patient populations most likely to benefit

from each of these novel epigenetic therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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